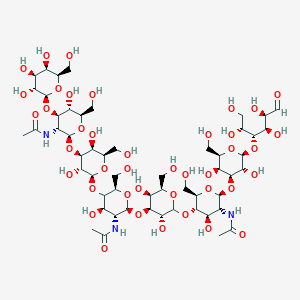

p-Lacto-N-octaose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

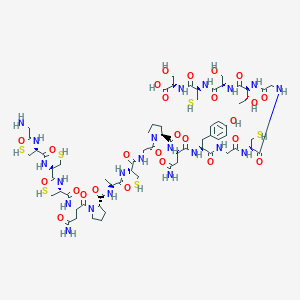

P-Lacto-N-octaose (LNO) is a type of oligosaccharide that is found in human milk. It is a complex carbohydrate that is composed of eight sugar units. LNO is known to have several potential applications in the field of scientific research, including the study of the human immune system, the development of new vaccines, and the treatment of various diseases.

Applications De Recherche Scientifique

Structural Characterization and Analysis

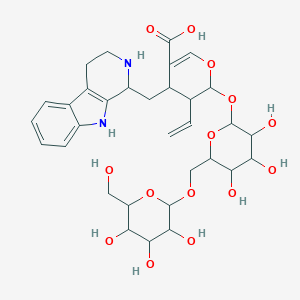

Structural Analysis of Oligosaccharides : Research has detailed the structural characterization of variously fucosylated neutral oligosaccharides based on the iso-lacto-N-octaose core isolated from human milk. This involves using techniques like electrospray mass spectrometry and NMR spectroscopy to determine branching patterns and other structural features (Kogelberg et al., 2004).

Novel Structure Elucidation : Another study introduced a strategy for the structural characterization of high molecular weight human milk oligosaccharides (HMOs), leading to the identification of novel HMO structures, including those based on lacto-N-octaose (Blank et al., 2012).

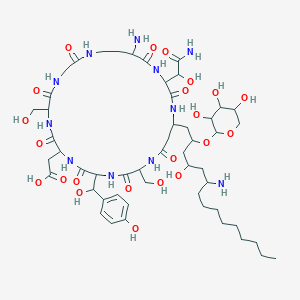

Enzymatic Synthesis and Application

Enzymatic Cascades for HMOS : A 2019 study introduced enzymatic cascades for the synthesis of tailored human milk oligosaccharides (HMOS), including those based on lacto-N-octaose. This research is crucial for understanding HMOS structure-function relations and could have implications in health-related research (Fischöder et al., 2019).

Metabolic Pathways in Bifidobacteria : The metabolic potential for degradation and nutrient acquisition in bifidobacteria includes the utilization of lacto-N-biose, a building block of HMOS. This is key in understanding the role of these bacteria in the human gut and their interaction with dietary components (Xiao et al., 2009).

Pyrolysis and Catalysis

- Pyrolysis of Cellulose : Several studies have explored the pyrolysis of cellulose for the production of compounds like 1-hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one, a chemical that can be derived from the pyrolysis of lacto-N-octaose-containing substances. This has implications in the field of bioresource technology and sustainable chemical production (Zhang et al., 2020; Fabbri et al., 2007).

Biotechnology Applications

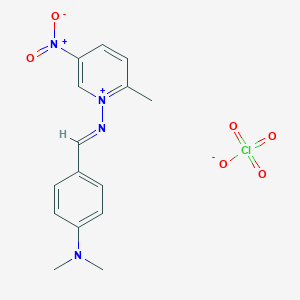

Laccase Immobilization : Research on the immobilization of laccase on magnetic carriers for biotechnological applications can relate to the processing of lacto-N-octaose, as laccase is involved in the oxidation of phenolic compounds, which may include lacto-N-octaose derivatives (Rotková et al., 2009).

Lignin Engineering : The modification of laccase for lignin engineering in energy plants can indirectly relate to lacto-N-octaose, as laccase is involved in various oxidation reactions including those of carbohydrate compounds (Wang et al., 2015).

Propriétés

Numéro CAS |

150517-85-4 |

|---|---|

Nom du produit |

p-Lacto-N-octaose |

Formule moléculaire |

C54H91N3O41 |

Poids moléculaire |

1438.3 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,6R)-2-[(3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C54H91N3O41/c1-13(67)55-25-34(78)42(23(11-65)90-48(25)96-45-31(75)20(8-62)87-52(38(45)82)92-41(17(71)5-59)28(72)16(70)4-58)93-53-39(83)46(32(76)21(9-63)88-53)97-49-26(56-14(2)68)35(79)43(24(12-66)91-49)94-54-40(84)47(33(77)22(10-64)89-54)98-50-27(57-15(3)69)44(30(74)19(7-61)85-50)95-51-37(81)36(80)29(73)18(6-60)86-51/h4,16-54,59-66,70-84H,5-12H2,1-3H3,(H,55,67)(H,56,68)(H,57,69)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43?,44+,45-,46-,47-,48-,49-,50-,51-,52-,53?,54-/m0/s1 |

Clé InChI |

JUJZVMYPNJNART-ZPNUIHFXSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O |

Description physique |

Solid |

Synonymes |

para-Lacto-N-octaose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)

![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)